molecular formula C15H22FN B15057620 2-(4-Fluorophenyl)-1-isobutylpiperidine

2-(4-Fluorophenyl)-1-isobutylpiperidine

Cat. No.: B15057620
M. Wt: 235.34 g/mol
InChI Key: ADLZENUUNMHKFE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-isobutylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a fluorophenyl group and an isobutyl group attached to the piperidine ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-isobutylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and isobutylamine.

    Formation of Intermediate: The 4-fluorobenzaldehyde is reacted with isobutylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent such as sodium borohydride to form the piperidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction and cyclization steps.

    Automated Synthesis: Employing automated synthesis machines to control reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-isobutylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain different reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

2-(4-Fluorophenyl)-1-isobutylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-isobutylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-1-methylpiperidine: Similar structure with a methyl group instead of an isobutyl group.

    2-(4-Fluorophenyl)-1-ethylpiperidine: Similar structure with an ethyl group instead of an isobutyl group.

    2-(4-Fluorophenyl)-1-propylpiperidine: Similar structure with a propyl group instead of an isobutyl group.

Uniqueness

2-(4-Fluorophenyl)-1-isobutylpiperidine is unique due to the presence of the isobutyl group, which can influence its chemical and biological properties. The isobutyl group may affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H22FN

Molecular Weight

235.34 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-(2-methylpropyl)piperidine

InChI

InChI=1S/C15H22FN/c1-12(2)11-17-10-4-3-5-15(17)13-6-8-14(16)9-7-13/h6-9,12,15H,3-5,10-11H2,1-2H3

InChI Key

ADLZENUUNMHKFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCCC1C2=CC=C(C=C2)F

Origin of Product

United States

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